molecular formula C26H23NO B12884360 3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one CAS No. 87803-44-9

3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one

Katalognummer: B12884360
CAS-Nummer: 87803-44-9
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: MNAVUVQIUUOQBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diphenylpyrrole with phenylbutanone under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Diphenyl-1H-pyrrole: A simpler analog with similar structural features.

    1-Phenylbutan-1-one: Another related compound with a different substitution pattern.

Uniqueness

3-(3,5-Diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one is unique due to its specific substitution pattern and the presence of both pyrrole and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

87803-44-9

Molekularformel

C26H23NO

Molekulargewicht

365.5 g/mol

IUPAC-Name

3-(3,5-diphenyl-1H-pyrrol-2-yl)-1-phenylbutan-1-one

InChI

InChI=1S/C26H23NO/c1-19(17-25(28)22-15-9-4-10-16-22)26-23(20-11-5-2-6-12-20)18-24(27-26)21-13-7-3-8-14-21/h2-16,18-19,27H,17H2,1H3

InChI-Schlüssel

MNAVUVQIUUOQBF-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)C1=CC=CC=C1)C2=C(C=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.